2-oxabicyclo[3.2.1]octan-3-one
CAS No.: 5724-61-8
Cat. No.: VC11531069
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5724-61-8 |
|---|---|
| Molecular Formula | C7H10O2 |
| Molecular Weight | 126.15 g/mol |
| IUPAC Name | 2-oxabicyclo[3.2.1]octan-3-one |
| Standard InChI | InChI=1S/C7H10O2/c8-7-4-5-1-2-6(3-5)9-7/h5-6H,1-4H2 |
| Standard InChI Key | JCYLVLDCMAUAKJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CC1CC(=O)O2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2-Oxabicyclo[3.2.1]octan-3-one features a bicyclic framework comprising a seven-membered ring fused to a three-membered ring, with an oxygen atom at the 2-position and a ketone group at the 3-position. The IUPAC name, 2-oxabicyclo[3.2.1]octan-3-one, precisely describes its bridgehead topology, where the oxygen atom occupies one vertex of the smaller ring. The compound’s canonical SMILES representation, , highlights the connectivity of the bicyclic system and the ketone functionality. X-ray crystallography and computational studies reveal significant ring strain due to the fused small rings, which contributes to its reactivity in ring-opening and rearrangement reactions .
Table 1: Key Physicochemical Properties
The compound’s moderate logP value (2.128) suggests balanced lipophilicity, making it amenable to both organic and aqueous-phase reactions . Its vapour pressure of 0.0347 mmHg at 25°C indicates low volatility, which is advantageous for handling in laboratory settings .
Synthetic Methodologies
Gold-Catalyzed Cascade Reactions
A breakthrough in synthesizing oxabicyclo[3.2.1]octane derivatives involves gold(I)-catalyzed domino processes. Starting from trans-1,4-diol substrates with alkyne side chains, a sequence of cyclization and semi-pinacol rearrangements constructs the bicyclic core with two oxygenated quaternary centers . For example, the reaction of 1-ethynylcyclohexane-trans-1,4-diol with Au(I) catalysts proceeds via nucleophilic addition of a hydroxyl group to the activated alkyne, forming an exo-cyclic enol ether intermediate. Subsequent isomerization to a strained oxonium ion triggers a 1,2-alkyl migration, yielding the oxabicyclo[3.2.1]octane scaffold . This method achieves diastereoselectivities exceeding 85% and has been applied to the formal synthesis of (+)-cortistatins, natural products with antiangiogenic activity .
Table 2: Representative Synthetic Routes
| Substrate | Catalyst | Yield (%) | Product | Reference |
|---|---|---|---|---|
| 1-Ethynylcyclohexane-diol | Au(I) | 85 | 8-Oxabicyclo[3.2.1]octane derivative | |
| Cyclohexane-diol derivatives | Au(I)/AgSbF₆ | 91 | Functionalized tricyclic compounds |
Alternative Cyclization Strategies
Reactivity and Functionalization
Ring-Opening Reactions
The strained oxabicyclic framework undergoes selective ring-opening upon exposure to nucleophiles. For example, treatment with Grignard reagents or organolithium compounds cleaves the oxygen-containing ring, yielding functionalized cycloheptane derivatives. The ketone group at the 3-position also participates in condensation reactions, enabling the installation of heterocyclic moieties such as pyrazoles or imidazoles.
Rearrangements and Isomerizations
Under acidic conditions, 2-oxabicyclo[3.2.1]octan-3-one undergoes semi-pinacol rearrangements, where the oxonium ion intermediate facilitates 1,2-shifts of alkyl or aryl groups. This reactivity has been exploited to synthesize complex polycyclic ethers, mimicking biosynthetic pathways of marine natural products .
Applications in Drug Discovery and Materials Science
Medicinal Chemistry
Derivatives of 2-oxabicyclo[3.2.1]octan-3-one exhibit diverse biological activities, including antimicrobial and anti-inflammatory effects. The compound’s rigid bicyclic core serves as a conformational restraint in peptidomimetics, enhancing receptor binding affinity and metabolic stability. Recent studies highlight its role as a precursor to kinase inhibitors and protease modulators, with potential applications in oncology and infectious diseases.
Industrial and Material Applications
The compound’s oxygen-rich structure makes it a candidate for polymer cross-linking agents and epoxy resin modifiers. Its ability to undergo photochemical reactions has also been explored in the development of light-responsive materials for optoelectronics.
Recent Advances and Future Directions
Asymmetric Synthesis
Advances in chiral gold catalysts have enabled enantioselective syntheses of oxabicyclo[3.2.1]octane derivatives, paving the way for pharmaceutical applications requiring high stereochemical purity . Computational studies using density functional theory (DFT) have elucidated the transition states governing diastereoselectivity, guiding the design of next-generation catalysts .
Natural Product Synthesis
The formal synthesis of cortistatins, potent antiangiogenic agents, demonstrates the utility of oxabicyclo scaffolds in accessing complex natural products . Future work aims to adapt these methodologies to synthesize related terpenoids and alkaloids, expanding the compound’s role in bioactive molecule discovery .
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